molecular formula C20H21F3N2O3S B2790031 N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690962-30-2

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2790031
CAS No.: 690962-30-2
M. Wt: 426.45
InChI Key: YGEZDQXRCRYNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 690962-30-2) is a chemical compound with the molecular formula C20H21F3N2O3S and a molecular weight of 426.45 g/mol, offered for non-human research applications . This benzenesulfonamide-containing compound is part of a class of molecules that have demonstrated significant value in early-stage drug discovery and medicinal chemistry research. Benzenesulfonamide derivatives are frequently investigated as key scaffolds for developing pharmacologically active molecules, with documented research applications including use as inhibitors for viral targets and modulation of nuclear receptor activity . The structural features of this compound—incorporating both a sulfonamide group and a trifluoromethyl substituent—are commonly found in compounds with enhanced binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers utilize this chemical probe in hit-to-lead optimization campaigns, particularly for targeting proteins that interact with small molecules containing sulfonamide moieties. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c21-20(22,23)16-6-5-7-18(14-16)29(27,28)24-17-10-8-15(9-11-17)19(26)25-12-3-1-2-4-13-25/h5-11,14,24H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEZDQXRCRYNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine and haloalkane precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through the reaction of the amine with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The azepane ring may contribute to the overall conformational stability of the compound, facilitating its interaction with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table compares the target compound with structurally related sulfonamide derivatives from the evidence:

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzenesulfonamide 3-(trifluoromethyl), 4-(azepane-1-carbonyl)phenyl ~443.45* High lipophilicity (CF₃), flexible azepane ring for enhanced binding pocket fitting
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide Indole-sulfonamide 4-chlorobenzoyl, CF₃-phenyl, methoxy ~595.98 Dual indole-sulfonamide motif; potential protease/kinase inhibition
(S)-N-(3-(4-(benzyloxy)phenyl)-1-oxo-1-phenylpropan-2-yl)-N-(4-methylpent-3-en-1-yl)-4-(trifluoromethyl)benzenesulfonamide Chiral benzenesulfonamide CF₃-phenyl, benzyloxy, branched alkyl chain ~627.73 Stereospecific binding; designed for chiral target interactions
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Indole-sulfonamide Acetylphenyl, methylbenzenesulfonamide ~420.50 Rigid indole core for planar binding

*Calculated based on molecular formula.

Functional Group Analysis

  • Trifluoromethyl (CF₃) Group : Present in the target compound and , and 8, this group enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets .
  • Azepane vs.
  • Sulfonamide Linkage : Common across all compounds, this group facilitates hydrogen bonding with target proteins (e.g., highlights sulfonamide participation in N–H···O interactions) .

Biological Activity

N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, a trifluoromethyl group, and an azepane carbonyl moiety. Its chemical formula is C18H20F3N2O2SC_{18}H_{20}F_3N_2O_2S, indicating a complex structure that may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. For instance, related compounds have shown moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against Mycobacterium tuberculosis and other pathogens. The minimum inhibitory concentrations (MIC) for these activities often range from 62.5 to 250 µM .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity IC50/MIC Values Reference
AChE Inhibition27.04 - 106.75 µM
BuChE Inhibition58.01 - 277.48 µM
Antimicrobial (M. tuberculosis)62.5 - 250 µM
Cytotoxicity (HepG2, MonoMac6)Non-cytostatic

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazinecarboxamides, including those derived from trifluoromethylbenzohydrazide, revealing significant efficacy against Mycobacterium tuberculosis with MIC values indicating potential therapeutic uses in treating tuberculosis .
  • Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship of similar compounds, demonstrating that modifications to the alkyl chain length significantly influenced AChE and BuChE inhibition potency, suggesting a tailored approach in drug design for enhanced efficacy .
  • Anti-inflammatory Potential : Compounds structurally related to this compound have shown promise in anti-inflammatory models, indicating that this class of compounds may also be beneficial in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(4-(azepane-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution, sulfonylation, and cyclization. Key considerations include:

  • Stepwise Functionalization : Start with azepane ring formation via reductive amination or carbonyl coupling, followed by sulfonamide coupling using 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Reaction Optimization : Control temperature (often 0–60°C) and solvent selection (e.g., dichloromethane for sulfonylation, DMF for cyclization) to minimize side reactions .
  • Purity Monitoring : Use HPLC for intermediate purity checks (>95%) and NMR (¹H/¹³C) for structural confirmation .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) resolves impurities; retention times are calibrated against standards .
  • Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons; δ 1.5–2.5 ppm for azepane CH₂ groups) and ¹³C NMR (δ 110–150 ppm for trifluoromethyl and carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~475) and fragments .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Methodological Answer:

  • Core Modifications : Replace the azepane ring with piperidine or morpholine to assess steric/electronic effects on target binding .
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance sulfonamide acidity, improving enzyme inhibition (e.g., COX-2 or carbonic anhydrase) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets (trifluoromethyl group) and hydrogen-bonding sites (sulfonamide) .

Example SAR Findings from Analogous Compounds:

ModificationBiological ImpactReference
Trifluoromethyl → ChlorineReduced COX-2 selectivity (IC₅₀ increases 10-fold)
Azepane → PiperidineImproved metabolic stability (t₁/₂ increases 2×)

Advanced: What in vitro models are suitable for evaluating the compound’s biological activity?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ against recombinant COX-2 using a fluorometric kit (e.g., Cayman Chemical) .
  • Cytotoxicity Screening : Use the SRB assay (sulforhodamine B staining) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to cisplatin controls .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and replicate under identical conditions (pH, serum content) .
  • Metabolic Stability Testing : Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific efficacy .
  • Data Triangulation : Cross-reference IC₅₀ values with physicochemical properties (logP, pKa) to identify outliers due to solubility issues .

Advanced: What computational approaches predict the compound’s binding affinity and pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB: 5KIR) over 100 ns to assess stability of sulfonamide-Arg513 interactions .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA >90 Ų suggests poor absorption) and CYP450 inhibition (risk of drug-drug interactions) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for analog prioritization .

Key Considerations for Researchers

  • Contradictory Evidence : While trifluoromethyl groups generally enhance target affinity , excessive hydrophobicity may reduce solubility—balance via logP optimization (target ~3.5).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.